molecular formula C13H25NO2 B12594143 Hex-1-en-2-yl dipropan-2-ylcarbamate CAS No. 648927-78-0

Hex-1-en-2-yl dipropan-2-ylcarbamate

Cat. No.: B12594143
CAS No.: 648927-78-0
M. Wt: 227.34 g/mol
InChI Key: XPFVIYRUJWZFQQ-UHFFFAOYSA-N
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Description

Hex-1-en-2-yl dipropan-2-ylcarbamate is a chemical compound known for its unique structure and properties. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound has a molecular mass of 227.18852904 daltons .

Preparation Methods

The synthesis of Hex-1-en-2-yl dipropan-2-ylcarbamate can be achieved through various synthetic routes. One common method involves the catalytic addition of indole-2-carboxylic acid to 1-hexyne. This reaction employs catalysts such as [RuCl2(η6-p-cymene)(PPh3)] and [AuCl(PPh3)]/AgPF6 . The reaction conditions typically involve the use of aqueous medium and do not require acidic or basic additives .

Chemical Reactions Analysis

Hex-1-en-2-yl dipropan-2-ylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hex-1-en-2-yl dipropan-2-ylcarbamate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Hex-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

CAS No.

648927-78-0

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

hex-1-en-2-yl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C13H25NO2/c1-7-8-9-12(6)16-13(15)14(10(2)3)11(4)5/h10-11H,6-9H2,1-5H3

InChI Key

XPFVIYRUJWZFQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)OC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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